molecular formula C23H19FN2O4 B2627044 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 922082-25-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide

カタログ番号: B2627044
CAS番号: 922082-25-5
分子量: 406.413
InChIキー: RSTCBMYEIGYDEH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is characterized by its unique structure, which includes an oxazepine ring fused with a dibenzofuran system, an ethyl group, and a fluorophenoxyacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Oxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazep

生物活性

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, analgesic properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C24H22N2O5C_{24}H_{22}N_{2}O_{5} with a molecular weight of approximately 418.45 g/mol. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its pharmacological versatility.

Cytotoxic Activity

Recent studies have demonstrated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity of related compounds tested against different cell lines:

CompoundCell LineIC50 (µM)Notes
3fHeLa (cervix adenocarcinoma)93.7Significant cytotoxicity observed
3gU87 (glioblastoma)97.1Comparable activity to positive control
3hBICR18 (laryngeal squamous cell carcinoma)95.0Induced apoptosis in treated cells
3nEUFA30 (normal fibroblasts)>300Higher IC50 indicates selectivity

The cytotoxic effects were assessed through MTT assays, revealing that compounds such as 3f , 3g , and 3h exhibited selective toxicity towards cancer cells while sparing normal cells to a degree. This selectivity is crucial for developing effective cancer therapies that minimize harm to healthy tissues .

Analgesic Properties

The compound has also been evaluated for its analgesic properties using the 2-phenyl-1,4-benzoquinone-induced writhing test in mice. This assay is a standard method for assessing analgesic efficacy. The results indicated that the compound effectively reduced pain responses in a dose-dependent manner, suggesting its potential utility as an analgesic agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with specific cellular targets such as receptors involved in pain perception and cancer cell proliferation pathways. Its structural similarity to other known receptor ligands suggests that it may act as a selective inhibitor of certain pathways critical for tumor growth and survival .

Case Studies

A study published in Molecules explored the synthesis and biological evaluation of various derivatives of dibenzo[b,f][1,4]oxazepine compounds. Among these derivatives, several exhibited promising anticancer activity with IC50 values significantly lower than those of standard chemotherapeutics. These findings underscore the potential for further development of this compound class as novel therapeutic agents .

科学的研究の応用

Medicinal Chemistry Applications

  • Antiinflammatory Activity
    • Compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) have been studied for their anti-inflammatory properties. For instance, research indicates that derivatives can antagonize prostaglandin actions, which are implicated in inflammatory responses .
  • Dopamine D2 Receptor Inhibition
    • Some derivatives of this compound have shown selective inhibition of the dopamine D2 receptor. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.
  • Angiogenesis Inhibition
    • Recent studies have identified N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) as a thermostable small-molecule inhibitor of angiogenesis. It suppresses pathways involved in endothelial activation and vascular permeability, making it a candidate for treating conditions like diabetic retinopathy and age-related macular degeneration .

Case Studies and Research Findings

StudyFocusFindings
PubMed Study on Anti-inflammatory ActivityInvestigated the anti-inflammatory effects of dibenzoxazepine derivativesDemonstrated significant reduction in inflammation markers in animal models
Angiogenesis Inhibition ResearchExamined the effects on vascular permeability and endothelial activationConfirmed that the compound effectively inhibits angiogenesis through modulation of specific signaling pathways
Dopamine D2 Receptor StudyAnalyzed the pharmacological effects on neurological disordersFound selective inhibition of dopamine receptors with potential therapeutic implications

特性

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4/c1-2-26-18-8-4-6-10-21(18)30-19-12-11-15(13-16(19)23(26)28)25-22(27)14-29-20-9-5-3-7-17(20)24/h3-13H,2,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTCBMYEIGYDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。